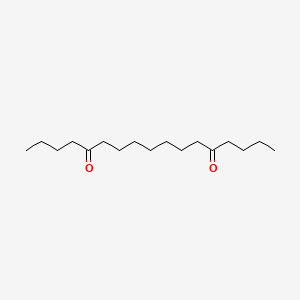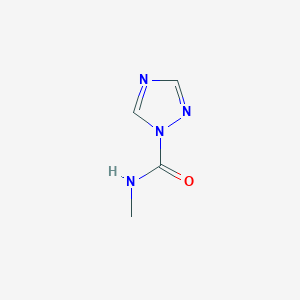
Phosphorobromidochloridous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorobromidochloridous acid is a unique chemical compound characterized by the presence of phosphorus, bromine, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphorobromidochloridous acid typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+Br2→PBrCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorobromidochloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one of its halogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorobromidochloridic acid, while substitution reactions may produce various organophosphorus compounds.
Applications De Recherche Scientifique
Phosphorobromidochloridous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorobromidochloridous acid involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
Phosphorobromidochloridous acid can be compared with other similar compounds, such as:
Phosphorochloridous acid: Contains chlorine atoms but lacks bromine.
Phosphorobromidous acid: Contains bromine atoms but lacks chlorine.
Phosphorofluoridous acid: Contains fluorine atoms instead of bromine or chlorine.
Uniqueness: The presence of both bromine and chlorine atoms in this compound gives it unique reactivity and properties compared to its analogs. This dual halogenation allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
25758-01-4 |
|---|---|
Formule moléculaire |
BrClHOP |
Poids moléculaire |
163.34 g/mol |
Nom IUPAC |
bromo(chloro)phosphinous acid |
InChI |
InChI=1S/BrClHOP/c1-4(2)3/h3H |
Clé InChI |
LVYAGFRXVYBUGW-UHFFFAOYSA-N |
SMILES canonique |
OP(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


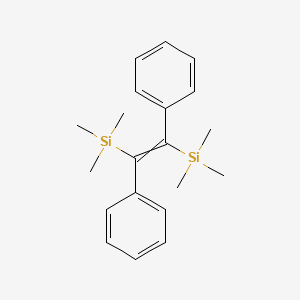
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
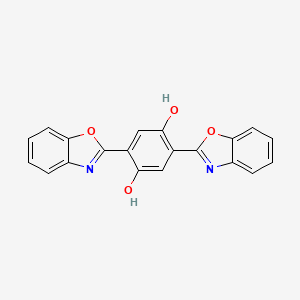
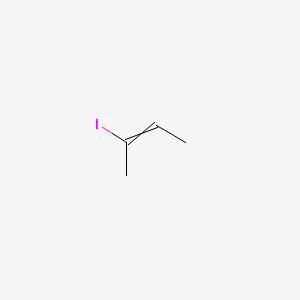
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)


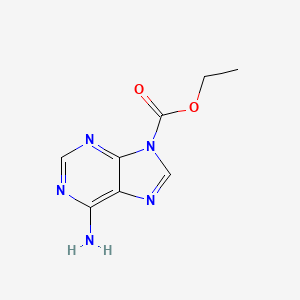
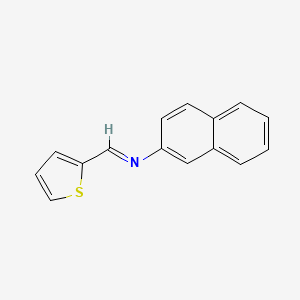
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
